molecular formula C11H9F3N2O B1409054 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol CAS No. 1894317-53-3

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1409054
CAS No.: 1894317-53-3
M. Wt: 242.2 g/mol
InChI Key: AFKXMELXFVZADA-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2-trifluoromethylbenzyl bromide with pyrazol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazol-4-ol moiety, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(2-Trifluoromethylphenyl)-1H-pyrazol-4-ol
  • 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-3-ol
  • 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-5-ol

Uniqueness: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position of the benzyl moiety enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKXMELXFVZADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894317-53-3
Record name 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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